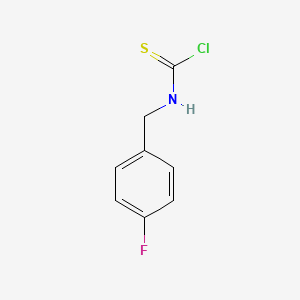

Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI)

Description

Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) (CAS: 10254-60-1) is an organosulfur compound characterized by a carbamothioic chloride (-NHC(S)Cl) functional group attached to a (4-fluorophenyl)methyl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence biological activity, as seen in related pesticides and herbicides .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]carbamothioyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNS/c9-8(12)11-5-6-1-3-7(10)4-2-6/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNMICOHVLMYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances reaction control and reduces byproduct formation. Key advantages include:

Solvent Recycling

Industrial processes often recycle solvents like DCM through fractional distillation. This reduces waste and operational costs while maintaining reaction consistency.

Optimization of Reaction Conditions

Catalytic Additives

The addition of triethylamine (TEA) as a proton scavenger improves yields by neutralizing HCl, shifting the equilibrium toward product formation. Experimental data suggest that 5–10 mol% TEA increases yields by 15–20% compared to uncatalyzed reactions.

Alternative Chlorinating Agents

While thiophosgene remains the standard, thionyl chloride (SOCl₂) offers a less toxic alternative. However, SOCl₂ requires higher temperatures (50–70°C ) and longer reaction times, making it less favorable for heat-sensitive substrates.

Purification and Quality Control

Post-synthesis purification ensures product integrity:

Recrystallization

The compound is recrystallized from hexane/ethyl acetate (4:1) , achieving >98% purity. Solubility data indicate a solubility of 0.25 g/L in hexane at 25°C, facilitating efficient precipitation.

Chromatographic Methods

Flash chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (9:1 to 4:1) resolves residual amines or sulfides.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Thiophosgene (0–5°C) | 85–90% | 98% | 2–4 h | High |

| Thionyl Chloride (50°C) | 70–75% | 95% | 6–8 h | Moderate |

| Continuous Flow (40°C) | 88–92% | 97% | 1–2 h | Very High |

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The thiocarbamoyl chloride group is prone to hydrolysis, forming undesired thiols or sulfonic acids. Strategies to mitigate this include:

-

Strict Anhydrous Conditions : Use of molecular sieves (3Å) or nitrogen atmospheres.

-

Low-Temperature Quenching : Rapid cooling to -20°C post-reaction halts hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as carbamates, thiocarbamates, or sulfonamides can be formed.

Oxidation Products: Sulfonyl chlorides or sulfonamides.

Reduction Products: Thiols or thioethers.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Used as an intermediate in the synthesis of various organic compounds.

- Facilitates the introduction of thiol groups into aromatic compounds through nucleophilic substitution reactions.

-

Medicinal Chemistry

- Explored for potential use in pharmaceuticals, particularly as a building block for drug molecules.

- Investigated for biological activity, including anticholinesterase and antimycobacterial properties.

-

Biological Studies

- Researchers study its reactivity with nucleophiles to understand its therapeutic effects.

- Potential applications in drug development targeting specific biological pathways.

-

Industrial Applications

- Utilized in the production of agrochemicals and other industrial chemicals.

- Important for developing herbicides, fungicides, and pesticides due to its reactivity and ability to form stable derivatives.

Case Study 1: Anticholinesterase Activity

A study demonstrated that derivatives of N-(4-fluorophenyl)-N-methylthiocarbamoyl chloride exhibited significant anticholinesterase activity, indicating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Case Study 2: Antimycobacterial Activity

Research highlighted the effectiveness of this compound in synthesizing phenylureas that showed promising antimycobacterial activity, suggesting its role in developing treatments for tuberculosis.

Mechanism of Action

The mechanism of action of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

a) Chloro[(4-Fluorophenyl)methyl]- (CAS: 2357-55-3)

- Structure : Replaces the carbamothioic chloride group with a simple chloro (-Cl) substituent.

- Properties: Reduced reactivity compared to the thiocarbamoyl chloride, as the absence of the -NHC(S)Cl group diminishes electrophilicity. Likely used as a building block in cross-coupling reactions or organometallic synthesis .

- Applications : Primarily serves as a precursor in organic synthesis rather than direct agrochemical use.

b) Carbamothioic Acid Derivatives

- Example 1 : Carbamothioic acid, methyl-, S-[1-[[bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazol-5-yl] ester (9CI) (CAS: 113577-13-2)

- Example 2: Carbamothioic acid, (2-chloroethyl)-, S-1H-purin-6-yl ester (9CI) (CAS: 104789-46-0) Structure: Features a purine-based ester and a 2-chloroethyl group. Applications: Potential as a nucleoside analog in antiviral or antitumor agents due to the purine moiety .

Substituent and Application Comparisons

a) Agrochemical Derivatives

- Flupoxam (CAS: 119126-15-7): A triazole herbicide with a 4-fluorophenyl group.

- Epoxiconazole (CAS: 135319-73-2): A triazole fungicide with a 4-fluorophenyloxirane structure.

b) Phosphonium Salt Analog

Research Findings and Trends

- Role of Fluorine : The 4-fluorophenyl group in the target compound and analogs enhances metabolic stability and binding affinity to biological targets, a trend observed in agrochemical design .

- Thiocarbamoyl Chloride Reactivity : Compared to esters or amides, the -NHC(S)Cl group offers superior electrophilicity for nucleophilic substitution, making it valuable for synthesizing thioesters or thioureas .

- Synthetic Challenges : Derivatives like Carbamothioic acid, [4-chloro-3-(2-oxopropoxy)phenyl]-, O-(1-methylethyl) ester (CAS: 165549-92-8) demonstrate the trade-off between reactivity and stability; the oxopropoxy group increases solubility but may reduce shelf life .

Biological Activity

- Chemical Formula : C8H8ClN2S

- Molecular Weight : 202.68 g/mol

- CAS Registry Number : 16420-13-6

The compound features a thiocarbamoyl group, which is known for its reactivity and potential biological applications.

Carbamothioic chloride compounds have been studied for their ability to interact with various biological targets. The presence of the thiocarbamoyl group allows these compounds to act as electrophiles, potentially modifying nucleophilic sites in proteins or nucleic acids.

Case Studies and Research Findings

-

Mutagenicity Assays :

- In a study conducted using the Salmonella/microsome assay, it was found that compounds similar to carbamothioic chloride exhibited mutagenic properties. The assays indicated that these compounds could cause mutations in bacterial DNA, suggesting a potential risk for genetic alterations in living organisms .

- DNA Repair Mechanisms :

- Toxicological Profiles :

Comparative Biological Activity Table

| Compound | Assay Type | Result |

|---|---|---|

| Carbamothioic chloride | Salmonella/microsome assay | Positive mutagenicity |

| (4-Fluorophenyl)methyl-thiocarbamate | HeLa cell DNA repair assay | Increased DNA damage |

| Dimethylthiocarbamoyl chloride | Cytotoxicity assay | Significant toxicity |

Implications for Drug Development

The biological activity of carbamothioic chloride suggests its potential utility in drug development, particularly in designing agents that target specific pathways involved in cancer or genetic disorders. However, the mutagenicity and cytotoxicity observed necessitate careful consideration during the development process.

Future Research Directions

Further studies are warranted to explore:

- The structure-activity relationship (SAR) of carbamothioic chloride and its derivatives.

- The mechanism of action at the molecular level to identify specific targets.

- Potential therapeutic applications balanced against the observed toxicological effects.

Q & A

Q. What are the recommended synthetic routes for Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI), and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves thiochlorination of a carbamothioic acid precursor. A common strategy is to react (4-fluorophenyl)methyl carbamothioic acid with thionyl chloride (SOCl₂) under anhydrous conditions. To minimize hydrolysis or oxidation side reactions:

- Use dry solvents (e.g., dichloromethane or toluene) and inert atmospheres (N₂/Ar).

- Control reaction temperature (0–5°C) to prevent thermal decomposition.

- Employ scavengers like triethylamine to neutralize HCl byproducts.

Similar protocols are validated for structurally analogous carbamothioic chlorides, such as the synthesis of [4-chloro-3-(2-oxopropoxy)phenyl] carbamothioic acid derivatives .

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities. UV detection at 254 nm is recommended due to the aromatic fluorophenyl group.

- Stability Assessment: Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via LC-MS to identify hydrolyzed products (e.g., free thiols or carboxylic acids).

- Spectroscopic Confirmation: ¹⁹F NMR is critical for verifying the integrity of the 4-fluorophenyl group (δ ~ -115 ppm). Compare with reference spectra of related fluorinated carbamothioates .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity with nucleophiles?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with amines or thiols. Prepare solutions of the compound in acetonitrile and titrate with nucleophiles (e.g., benzylamine) while tracking absorbance changes at 280 nm.

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in water) can elucidate hydrolysis pathways. For example, analyze ¹⁸O incorporation into hydrolysis products via high-resolution mass spectrometry (HRMS).

- Computational Support: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity in nucleophilic attacks .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare ¹H/¹³C NMR data with structurally similar compounds, such as methyl carbamothioates with fluorinated aryl groups. For instance, the 4-fluorophenyl moiety should show coupling constants (J = 8–9 Hz) in ¹H NMR, consistent with para-substitution patterns .

- Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to unambiguously assign signals. For example, the methylene group adjacent to the thiocarbonyl should exhibit correlations to both the fluorophenyl ring and the carbamothioic chloride moiety .

Q. What strategies optimize the compound’s use in cross-coupling reactions?

Methodological Answer:

- Catalytic Systems: Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) to enhance coupling efficiency with aryl boronic acids. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1).

- Solvent Effects: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize reactive intermediates. For example, DMSO may improve yields in Suzuki-Miyaura couplings by coordinating to the thiocarbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.